6-Gingerol
Overview
Description
Gingerol is a phenolic phytochemical compound found in fresh ginger (Zingiber officinale). It is responsible for the pungent taste of ginger and is normally found as a yellow oil in the ginger rhizome, but can also form a low-melting crystalline solid. Gingerol is known for its various medicinal properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gingerol can be synthesized through several methods. One common synthetic route involves the aldol condensation of vanillin with acetone, followed by hydrogenation and subsequent oxidation. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation, and a catalyst like palladium on carbon for the hydrogenation step.
Industrial Production Methods: Industrial production of gingerol often involves extraction from ginger rhizomes. The extraction process can be optimized using various solvents and techniques. For instance, high-pressure extraction methods have been shown to yield higher concentrations of gingerol compared to traditional methods . The extracted gingerol is then purified using chromatographic techniques to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Gingerol undergoes several types of chemical reactions, including:
Oxidation: Gingerol can be oxidized to form zingerone, a compound with a spicy-sweet aroma.
Reduction: Gingerol can be reduced to form dihydrogingerol, which has different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Dehydration: Mild heating or drying conditions are sufficient to induce dehydration.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Major Products Formed:
Zingerone: Formed through oxidation.
Shogaols: Formed through dehydration.
Dihydrogingerol: Formed through reduction.
Scientific Research Applications
Gingerol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Used as a natural flavoring agent and preservative in the food industry.
Mechanism of Action
Gingerol is part of a family of related compounds, including shogaols and paradols. These compounds share similar structures but differ in their pungency and biological activities:
Uniqueness of Gingerol: Gingerol is unique due to its balance of pungency and medicinal properties. It is less pungent than shogaols but still retains significant biological activity, making it a versatile compound for various applications.
Comparison with Similar Compounds
- Shogaols
- Paradols
- Zingerone
- Dihydrogingerol
Gingerol’s diverse range of applications and unique properties make it a compound of significant interest in both scientific research and industrial applications.
Biological Activity
6-Gingerol, a bioactive compound found in ginger (Zingiber officinale), has garnered significant attention due to its diverse biological activities. This article provides a comprehensive review of the biological properties of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is a phenolic compound characterized by its pungent flavor and numerous health benefits. Its chemical structure is shown below:
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Apoptosis Induction : this compound triggers apoptosis in cancer cells by activating multiple signaling pathways. For instance, it has been shown to increase the expression of NAG-1 (nonsteroidal anti-inflammatory drug-activated gene) through the PKC and GSK-3β pathways, leading to enhanced apoptosis in human colon cancer cells .
- Cell Cycle Regulation : Research indicates that this compound induces cell cycle arrest at the G1 phase in hepatoma cells and G2/M phase arrest in colon cancer cells, effectively inhibiting cell proliferation .
- Inhibition of Tumor Growth : In vivo studies have shown that this compound significantly reduces tumor volume and weight in models of lung cancer (A549 cells) by suppressing USP14 expression and promoting autophagy-dependent ferroptosis .
Case Study: Lung Cancer
A study involving A549 lung cancer cells treated with varying concentrations of this compound demonstrated a dose-dependent decrease in cell viability and tumor growth. The administration of this compound resulted in increased levels of reactive oxygen species (ROS) and autophagy markers, indicating its role in tumor suppression .
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties by modulating various inflammatory mediators:
- Reduction of Proinflammatory Cytokines : It effectively decreases levels of TNF-α, IL-6, and ICAM1 in liver disease models, suggesting its potential as a therapeutic agent for inflammatory conditions .
- Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of oxidative stress pathways. For instance, this compound has been shown to reduce oxidative stress markers in models of liver damage induced by diethyl nitrosamine (DEN) .
Antioxidant Activity
The antioxidant properties of this compound contribute significantly to its biological activity:
- Reactive Oxygen Species Scavenging : this compound enhances the expression of antioxidant enzymes such as γ-glutamylcysteine ligase (GCL) and heme oxygenase-1 (HO-1), which help mitigate oxidative stress-induced cellular damage .
- Protection Against Genotoxicity : In studies assessing genotoxicity, this compound was found to protect against oxidative damage caused by various agents, thereby preserving cellular integrity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of this compound against various pathogens:
- Bacterial Inhibition : Research indicates that this compound disrupts bacterial cell membranes and inhibits biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. This disruption leads to decreased virulence factor production and enhanced susceptibility to antibiotics .
Summary Table of Biological Activities
Properties
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDIKRKFXEWBK-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041035 | |
Record name | (6)-Gingerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23513-14-6 | |
Record name | [6]-Gingerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gingerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6)-Gingerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GINGEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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